molecular formula C10H16O B11948920 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one CAS No. 28017-78-9

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11948920
CAS No.: 28017-78-9
M. Wt: 152.23 g/mol
InChI Key: BHWWOYJEWQVANZ-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. Another method is the aldol condensation, where two carbonyl compounds react to form a β-hydroxy ketone, which can then be dehydrated to yield the desired enone.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.

Mechanism of Action

The mechanism by which 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Similar in structure but lacks the ethyl group.

    2-Methyl-2-cyclohexen-1-one: Another related compound with different substituents on the cyclohexene ring.

    3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.

Uniqueness

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both an ethyl group and two methyl groups on the cyclohexene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

28017-78-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-ethyl-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-4-8-5-9(11)7-10(2,3)6-8/h5H,4,6-7H2,1-3H3

InChI Key

BHWWOYJEWQVANZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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